5-phenyl-1H-pyrazol-3-amine hydrochloride, also known by its chemical formula CHN·HCl, is a derivative of pyrazole, a five-membered heterocyclic compound. This compound is classified under the category of aza-heterocyclic amines and is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. It is important to note that this compound is considered hazardous, with specific classifications indicating it can cause skin and eye irritation .
The primary source of 5-phenyl-1H-pyrazol-3-amine hydrochloride is through synthetic organic chemistry. It is commercially available from various suppliers, including Sigma-Aldrich and Fisher Scientific. The compound falls under several regulatory classifications due to its hazardous nature, including the Occupational Safety and Health Administration's (OSHA) standards for hazardous materials. It is not recommended for use in food, drugs, or biocidal products .
The synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds, followed by subsequent steps that may include cyclization and amination processes. The following outlines a general synthetic pathway:
This method allows for the production of high-purity 5-phenyl-1H-pyrazol-3-amine hydrochloride suitable for laboratory use .
5-phenyl-1H-pyrazol-3-amine hydrochloride has a molecular weight of approximately 159.188 g/mol. Its molecular structure features a pyrazole ring substituted with a phenyl group at one position and an amino group at another. The structural representation can be summarized as follows:
The presence of both nitrogen atoms in the pyrazole ring contributes to its reactivity and potential biological activity .
5-phenyl-1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring its potential applications in drug development and organic synthesis .
While specific mechanisms of action for 5-phenyl-1H-pyrazol-3-amine hydrochloride are not extensively documented, compounds within this class often exhibit biological activities through modulation of enzyme functions or receptor interactions. The presence of the amino group allows for hydrogen bonding interactions with biological targets, potentially influencing pathways involved in cell signaling or metabolic processes.
The physical properties of 5-phenyl-1H-pyrazol-3-amine hydrochloride are crucial for its handling and application:
Property | Value |
---|---|
Molecular Weight | 159.188 g/mol |
Melting Point | 124–127 °C |
Solubility | Soluble in water (as HCl salt) |
Hazard Classification | Causes skin/eye irritation |
Chemical properties include its reactivity as an amine and its ability to form salts, which affect its solubility profile .
5-phenyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
The versatility of this compound makes it valuable in both academic research settings and industrial applications .
Pyrazole derivatives have evolved from serendipitous discoveries to strategically designed pharmacophores in modern medicinal chemistry. The unsubstituted pyrazole nucleus, a five-membered diazole ring, exhibits unique acid-base properties due to adjacent "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogen atoms, enabling diverse biological interactions [2] . Early pharmaceutical applications emerged with antipyrine (analgesic, 1883) and phenylbutazone (anti-inflammatory, 1949), establishing the pyrazole scaffold as a privileged structure. The late 20th century witnessed a paradigm shift with targeted therapies: Celecoxib (COX-2 inhibitor, 1998) validated pyrazoles as enzyme-targeting agents, while Crizotinib (ALK inhibitor, 2011) demonstrated their utility in oncology [2]. The recent FDA approval of Pirtobrutinib (2023), a pyrazole-containing covalent BTK inhibitor, underscores the scaffold's enduring relevance in drug development pipelines [2]. This evolution reflects a trajectory from phenotypic screening to rational design, with 5-phenyl-1H-pyrazol-3-amine hydrochloride representing a strategically functionalized derivative optimized for target engagement.
5-Aminopyrazoles (5APs) constitute a distinct pharmacophoric class characterized by a hydrogen-bond-donating amino group at the C5 position, enabling critical interactions with biological targets. This substitution pattern imparts enhanced dipole moments (∼3.5 D) and tautomeric versatility compared to other aminopyrazole regioisomers (3APs, 4APs) [2] . The protonatable amino group (pKa ∼ 7.5-9.0) facilitates salt formation, enhancing aqueous solubility—exemplified by 5-phenyl-1H-pyrazol-3-amine hydrochloride’s solubility profile (628 mM in DMSO) [6]. Medicinal chemistry applications leverage this scaffold as:
Table 1: Comparative Bioactivity of Aminopyrazole Regioisomers
Position | Representative Drug | Primary Target | Key Structural Feature |
---|---|---|---|
4-Amino | AT7519 (CDK inhibitor) | Cyclin-dependent kinases | N-linked substituents |
5-Amino | Fipronil (Insecticide) | GABAₐ receptor | Free NH₂ H-bond donor |
3-Amino | Tubulin inhibitor (Compound 5) | Tubulin colchicine site | Bulky C4-aryl groups |
Aryl substitution at the pyrazole C5 position, particularly phenyl, profoundly influences ligand-receptor interactions through steric, electronic, and hydrophobic effects. In 5-phenyl-1H-pyrazol-3-amine derivatives, the phenyl ring adopts a dihedral angle of ∼30-45° relative to the pyrazole plane, creating a twisted geometry that enhances selectivity for hydrophobic binding pockets [3] [8]. Structure-activity relationship (SAR) studies demonstrate that:
Table 2: Impact of Aryl Substituents on Bioactivity in Pyrazol-3-amine Derivatives
Substituent | LogP | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Unsubstituted phenyl | 2.4 | T. brucei growth inhibition | 7.4 pEC₅₀ |
3,4,5-Trimethoxyphenyl | 3.1 | Tubulin polymerization inhibition | 0.08 μM |
2-Hydroxy-5-nitrophenyl | 1.8 | RKO cytotoxicity | 9.9 μM |
4-Trifluoromethylphenyl | 3.5 | MRSA growth inhibition | 0.25 μM |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5